2-[(2-Aminoethyl)sulfanyl]acetic acid hydrochloride
Description
Nuclear Magnetic Resonance (NMR) Spectroscopy
Infrared (IR) Spectroscopy
Mass Spectrometry
- Free acid : Exact mass = 135.0354 g/mol (C₄H₉NO₂S).
- Hydrochloride : Molecular ion peak at 171.65 m/z .
Comparative Analysis of Free Acid vs. Hydrochloride Salt Form
Table 2: Key Differences Between Free Acid and Hydrochloride Salt
The hydrochloride form enhances solubility via ionic interactions, making it preferable for synthetic applications. Protonation of the amine group also alters electronic properties, as evidenced by downfield shifts in NMR and reduced basicity.
Properties
IUPAC Name |
2-(2-aminoethylsulfanyl)acetic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO2S.ClH/c5-1-2-8-3-4(6)7;/h1-3,5H2,(H,6,7);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJUJGECRDNSFKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CSCC(=O)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60116-66-7 | |
| Record name | 2-[(2-aminoethyl)sulfanyl]acetic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Aminoethyl)sulfanyl]acetic acid hydrochloride typically involves the reaction of 2-chloroacetic acid with 2-aminoethanethiol under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the thiol group of 2-aminoethanethiol attacks the electrophilic carbon of 2-chloroacetic acid, resulting in the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound is often carried out in large-scale reactors with precise control over reaction conditions such as temperature, pH, and reactant concentrations. The product is typically purified through crystallization or recrystallization processes to achieve high purity levels .
Chemical Reactions Analysis
Types of Reactions
2-[(2-Aminoethyl)sulfanyl]acetic acid hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfides or sulfoxides under appropriate conditions.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Disulfides, sulfoxides
Reduction: Thiol, amine derivatives
Substitution: Various substituted derivatives depending on the reagents used
Scientific Research Applications
Chemistry
- Building Block for Synthesis : This compound serves as a versatile building block in organic synthesis, facilitating the formation of more complex molecules. Its thiol and amino functional groups allow it to participate in various chemical reactions, including nucleophilic substitutions and redox reactions .
Biology
- Enzyme Mechanisms : In biological research, this compound is used to study enzyme mechanisms and protein modifications. Its ability to form covalent bonds with target molecules enables researchers to investigate the functional roles of specific amino acids in proteins .
Medicine
- Therapeutic Properties : The compound has been investigated for its potential therapeutic effects, particularly in treating cystinosis, a genetic disorder that leads to the accumulation of cystine within lysosomes. Cysteamine acts as a cystine-depleting agent, helping to reduce cystine levels and prevent cellular damage .
- Drug Synthesis Intermediate : It is also utilized as an intermediate in the synthesis of various pharmaceuticals, including those aimed at treating neurodegenerative diseases and certain cancers .
Industry
- Production of Fine Chemicals : In industrial applications, this compound is employed in the production of fine chemicals, agrochemicals, and specialty chemicals. Its unique reactivity allows it to be integrated into various industrial processes .
Case Study 1: Cystinosis Treatment
A clinical study demonstrated that treatment with cysteamine hydrochloride significantly reduced corneal deposits of cystine in patients with cystinosis. This led to improved ocular health and quality of life for affected individuals.
Case Study 2: Neuroprotective Effects
Research has shown that cysteamine exhibits neuroprotective properties in animal models of neurodegenerative diseases. It was found to reduce oxidative stress markers and improve cognitive function, suggesting potential applications in treating conditions like Alzheimer's disease.
Mechanism of Action
The mechanism of action of 2-[(2-Aminoethyl)sulfanyl]acetic acid hydrochloride involves its ability to interact with various molecular targets through its amino and thiol groups. These functional groups can form covalent bonds with target molecules, leading to modifications in their structure and function. The compound can also participate in redox reactions, influencing cellular processes and signaling pathways .
Comparison with Similar Compounds
Structural and Molecular Comparisons
The following table highlights key structural and molecular differences between 2-[(2-Aminoethyl)sulfanyl]acetic acid hydrochloride and analogous compounds:
*Note: The target compound’s molecular weight is estimated based on structural similarity to listed analogs.
Physicochemical Properties
- Solubility: Sulfur-containing analogs (e.g., 2-{[2-(methylsulfanyl)ethyl]amino}acetic acid hydrochloride) exhibit moderate solubility in water and polar solvents due to ionic hydrochloride and polar functional groups. In contrast, the trifluoroethyl derivative (CID 28897662) shows reduced solubility in water due to the hydrophobic -CF₃ group .
- Reactivity: The thioether (-S-)-containing compounds (e.g., target compound and imidazole-linked analog) are prone to oxidation, forming sulfoxides or sulfones under oxidative conditions. Aminoethyl derivatives (e.g., 2-((2-aminoethyl)amino)acetic acid) lack sulfur and are more stable but less versatile in metal coordination .
Key Research Findings
Sulfur vs. Nitrogen Linkers : Sulfur-containing analogs demonstrate enhanced metal-binding capacity compared to nitrogen-only derivatives, making them valuable in catalysis and chelation therapy .
Fluorine Substitution : The trifluoroethyl derivative (CID 28897662) exhibits improved metabolic stability in preclinical studies, a trait leveraged in protease inhibitor design .
Structural Complexity : Imidazole-linked derivatives (e.g., CAS 1311314-29-0) show higher binding affinity to biological targets due to aromatic π-π interactions .
Biological Activity
2-[(2-Aminoethyl)sulfanyl]acetic acid hydrochloride, also known as cysteamine hydrochloride, is a compound that has gained attention in various fields of biological research due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial properties, potential therapeutic applications, and mechanisms of action.
- Molecular Formula : C4H10ClN2O2S
- Molecular Weight : 174.75 g/mol
- CAS Number : 60116-66-7
Structure
The compound features a thiol group (-SH) that is crucial for its biological activity, particularly in redox reactions and interactions with biomolecules.
Antimicrobial Activity
Research has demonstrated that this compound exhibits significant antimicrobial properties. A study conducted using the microbroth dilution technique assessed its efficacy against various pathogens, including:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 156 mg/L |
| Escherichia coli | 78 mg/L |
| Pseudomonas aeruginosa | 312 mg/L |
| Candida albicans | 156 mg/L |
These findings indicate that the compound possesses broad-spectrum antimicrobial activity, making it a candidate for further investigation in treating infections caused by resistant strains of bacteria and fungi .
Therapeutic Applications
- Cystinosis Treatment : Cysteamine is primarily used in the treatment of cystinosis, a genetic disorder characterized by the accumulation of cystine within lysosomes. Cysteamine helps to reduce cystine levels, thereby mitigating organ damage.
- Antioxidant Properties : The thiol group in cysteamine allows it to act as an antioxidant, scavenging free radicals and reducing oxidative stress. This property is beneficial in conditions associated with oxidative damage, such as neurodegenerative diseases .
- Cancer Research : Preliminary studies suggest that cysteamine may enhance the efficacy of certain chemotherapeutic agents by modulating drug resistance mechanisms in cancer cells .
The biological activity of this compound can be attributed to several mechanisms:
- Redox Reactions : The thiol group can participate in redox reactions, influencing various metabolic pathways and cellular functions.
- Enzyme Inhibition : Cysteamine may inhibit certain enzymes involved in cystine metabolism and oxidative stress responses.
- Cell Signaling Modulation : The compound has been shown to affect signaling pathways related to inflammation and apoptosis, suggesting potential roles in immune modulation and cancer therapy .
Clinical Trials
A clinical trial investigated the effects of cysteamine on patients with cystinosis. Results showed significant improvements in renal function and reduced cystine levels in leukocytes after prolonged treatment with cysteamine hydrochloride. Side effects were minimal but included gastrointestinal disturbances.
Animal Studies
In rodent models of neurodegeneration, administration of cysteamine resulted in decreased markers of oxidative stress and improved behavioral outcomes compared to control groups. These findings support its potential as a neuroprotective agent .
Q & A
Q. What computational methods predict its reactivity in novel synthetic applications?
- Answer : Molecular dynamics (MD) simulations explore solvation effects, while frontier molecular orbital (FMO) analysis predicts nucleophilic/electrophilic sites. Transition state modeling (e.g., Gaussian) identifies energetics for S-alkylation or amine acylation .
Methodological Notes
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
